molecular formula C16H16BrNO2 B291116 N-(4-bromo-2-methylphenyl)-2-phenoxypropanamide

N-(4-bromo-2-methylphenyl)-2-phenoxypropanamide

Cat. No. B291116
M. Wt: 334.21 g/mol
InChI Key: BURFHMZXWOSNMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-methylphenyl)-2-phenoxypropanamide, also known as bromfenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. It is a potent inhibitor of cyclooxygenase (COX), an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever. Bromfenac has been extensively studied for its therapeutic potential in a variety of conditions, including arthritis, postoperative pain, and ocular inflammation.

Mechanism of Action

Bromfenac works by inhibiting the activity of cyclooxygenase (COX), an enzyme that plays a crucial role in the production of prostaglandins. Prostaglandins are involved in inflammation, pain, and fever, and by inhibiting their production, N-(4-bromo-2-methylphenyl)-2-phenoxypropanamide is able to reduce these symptoms.
Biochemical and Physiological Effects
Bromfenac has a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, it has been shown to have antioxidant properties, which may contribute to its therapeutic potential in a variety of conditions. It has also been shown to have effects on the immune system, including the modulation of cytokine production.

Advantages and Limitations for Lab Experiments

Bromfenac has a number of advantages for use in lab experiments. It is a potent inhibitor of cyclooxygenase, which makes it a useful tool for studying the role of prostaglandins in various biological processes. It is also relatively stable and easy to handle, which makes it a convenient choice for many experiments.
However, there are also some limitations to the use of N-(4-bromo-2-methylphenyl)-2-phenoxypropanamide in lab experiments. For example, it has been shown to have some cytotoxic effects, which may limit its use in certain cell-based assays. Additionally, its effects may be influenced by factors such as pH and temperature, which may need to be carefully controlled in order to obtain reliable results.

Future Directions

There are a number of future directions for research on N-(4-bromo-2-methylphenyl)-2-phenoxypropanamide. One area of interest is the development of new formulations that may enhance its therapeutic potential. For example, there is ongoing research on the use of topical formulations of N-(4-bromo-2-methylphenyl)-2-phenoxypropanamide for the treatment of ocular inflammation.
Another area of interest is the development of new analogs of N-(4-bromo-2-methylphenyl)-2-phenoxypropanamide that may have improved pharmacological properties. For example, there is ongoing research on the development of N-(4-bromo-2-methylphenyl)-2-phenoxypropanamide derivatives that may have enhanced COX-2 selectivity or improved bioavailability.
Overall, N-(4-bromo-2-methylphenyl)-2-phenoxypropanamide is a promising compound with a wide range of potential applications in the treatment of pain and inflammation. Further research is needed to fully understand its mechanisms of action and to explore its potential for use in a variety of conditions.

Synthesis Methods

Bromfenac can be synthesized using a variety of methods, including the reaction of 4-bromo-2-methylphenol with 2-phenoxypropanoic acid in the presence of a catalyst such as sulfuric acid or phosphorus pentoxide. The resulting product is then purified using techniques such as recrystallization or chromatography.

Scientific Research Applications

Bromfenac has been extensively studied for its therapeutic potential in a variety of conditions. In particular, it has been shown to be effective in the treatment of arthritis, both in animal models and in humans. It has also been studied for its potential use in the treatment of postoperative pain, ocular inflammation, and other conditions.

properties

Molecular Formula

C16H16BrNO2

Molecular Weight

334.21 g/mol

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-phenoxypropanamide

InChI

InChI=1S/C16H16BrNO2/c1-11-10-13(17)8-9-15(11)18-16(19)12(2)20-14-6-4-3-5-7-14/h3-10,12H,1-2H3,(H,18,19)

InChI Key

BURFHMZXWOSNMP-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C(C)OC2=CC=CC=C2

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C(C)OC2=CC=CC=C2

Origin of Product

United States

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